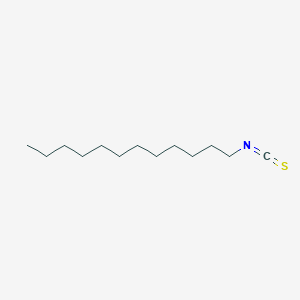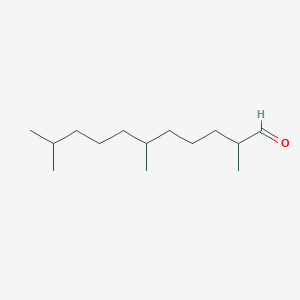
(Acetato-O)ethylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)ethylmercury typically involves the reaction of ethylmercury chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows:
C2H5HgCl+NaOAc→C2H5HgOAc+NaCl
This reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: (Acetato-O)ethylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethylmercury hydroxide.
Reduction: Reduction reactions can convert it back to ethylmercury chloride.
Substitution: It can undergo substitution reactions with other nucleophiles, replacing the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include ethylmercury hydroxide, ethylmercury chloride, and various substituted ethylmercury compounds .
Scientific Research Applications
(Acetato-O)ethylmercury has several scientific research applications:
Mechanism of Action
The mechanism of action of (Acetato-O)ethylmercury involves its interaction with sulfhydryl groups in proteins and enzymes. It inhibits the activity of enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound also induces oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
Methylmercury acetate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury acetate: Contains a phenyl group instead of an ethyl group.
Thimerosal: An organomercury compound used as a preservative in vaccines.
Uniqueness: (Acetato-O)ethylmercury is unique due to its specific antimicrobial properties and its role in agricultural applications. Unlike methylmercury, which is highly toxic and bioaccumulative, this compound is used in controlled environments to minimize its environmental impact .
Properties
CAS No. |
109-62-6 |
|---|---|
Molecular Formula |
C4H8HgO2 |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
acetyloxy(ethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChI Key |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
Canonical SMILES |
CC[Hg]OC(=O)C |
| 109-62-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
